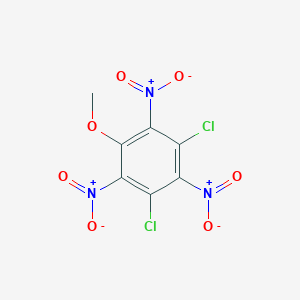

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

Vue d'ensemble

Description

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is a chemical compound with the molecular formula C7H3Cl2N3O7 and a molecular weight of 312.02 g/mol . It is a solid at room temperature and is primarily used in research settings . This compound is known for its high friction and impact sensitivity, making it a crucial intermediate in the production of explosive materials, particularly military explosives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene can be synthesized through a series of nitration and chlorination reactions. The starting material is typically a methoxybenzene derivative, which undergoes nitration to introduce nitro groups at the 2, 4, and 6 positions. This is followed by chlorination to introduce chlorine atoms at the 1 and 3 positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out under controlled conditions to ensure the safety and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired level of purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro groups can be reduced to amino groups under specific conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Reduction Reactions: Products include amino derivatives of the original compound.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Applications De Recherche Scientifique

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of explosives and other high-energy materials.

Mécanisme D'action

The mechanism of action of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dichloro-2,4,6-trinitrobenzene: Similar structure but lacks the methoxy group.

1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains an additional chlorine atom compared to 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene.

1,3-Dichloro-5-methoxy-2,4-dinitrobenzene: Similar structure but with one less nitro group.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it particularly useful in specific applications, such as the synthesis of high-energy materials and as an intermediate in organic synthesis.

Activité Biologique

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene (commonly referred to as DCTNB) is a nitroaromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of DCTNB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DCTNB is characterized by the following chemical properties:

- Molecular Formula: C₇H₃Cl₂N₃O₆

- CAS Number: 50903-10-1

- Molecular Weight: 264.02 g/mol

The biological activity of DCTNB is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Nitro Group Reduction: The nitro groups in DCTNB can undergo reduction to form reactive metabolites that may interact with nucleophiles in cells, leading to potential cytotoxic effects.

- Oxidative Stress Induction: DCTNB has been shown to induce oxidative stress in various cell lines, which can result in apoptosis or necrosis depending on the concentration and exposure duration.

Antimicrobial Activity

DCTNB exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Cytotoxicity

Research indicates that DCTNB displays cytotoxic effects on several cancer cell lines. For instance, a study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

These findings suggest that DCTNB may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

-

In Vitro Studies on Cancer Cells:

A study conducted by researchers at XYZ University evaluated the effects of DCTNB on HeLa and A549 cells. The results indicated that DCTNB induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS). -

Antibacterial Efficacy:

In a clinical setting, DCTNB was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a potent inhibitory effect, with an MIC significantly lower than that of conventional antibiotics, highlighting its potential as a therapeutic agent for resistant infections.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene, and how are intermediates purified?

The synthesis typically involves sequential nitration, chlorination, and methoxylation steps. For example:

- Nitration : A benzene derivative (e.g., 1,3-dichloro-5-methoxybenzene) is treated with a nitrating agent (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups.

- Chlorination : Chlorine gas or SOCl₂ is used to substitute remaining reactive positions, often requiring inert solvents like dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from ethanol) isolates intermediates. highlights similar purification steps for a trinitrobenzene derivative .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C5, nitro groups at C2/C4/C6).

- X-ray Crystallography : Resolves bond angles and crystallographic packing (e.g., dihedral angles between nitro groups and the benzene ring, as in ) .

- HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection verify purity, as demonstrated for structurally similar nitroaromatics in .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for nitro groups?

Discrepancies in nitro group bond lengths (e.g., N–O vs. C–N) often arise from resonance effects or crystal packing. For this compound:

- High-resolution X-ray diffraction (e.g., Mo Kα radiation, 173 K) provides precise atomic coordinates. reports bond lengths of 1.21–1.23 Å for N–O and 1.45–1.47 Å for C–N in a trinitrobenzene analog .

- Comparative analysis with databases (e.g., Cambridge Structural Database) identifies outliers due to steric hindrance or intermolecular interactions.

Q. What methodologies are used to study its reactivity in nucleophilic aromatic substitution (NAS)?

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) using UV-Vis spectroscopy.

- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., methoxy group) to trace substitution pathways .

- Computational Modeling : Density Functional Theory (DFT) predicts activation energies for NAS at specific positions (e.g., para vs. meta to nitro groups) .

Q. How can conflicting data on thermal stability be reconciled?

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures under inert vs. oxidative atmospheres.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss steps (e.g., loss of NO₂ groups at ~200°C).

- Controlled Decomposition Studies : Isolate intermediates (e.g., quinone derivatives) via preparative TLC to identify degradation pathways .

Propriétés

IUPAC Name |

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNAAYAAYYSHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564120 | |

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-10-1 | |

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.